An In-depth Technical Guide to the Mechanism of Action of GW9508
An In-depth Technical Guide to the Mechanism of Action of GW9508
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular mechanism of action of GW9508, a potent and selective synthetic agonist for the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). GW9508 is a critical pharmacological tool for investigating the physiological roles of FFAR1 in metabolism, inflammation, and cellular signaling.
Core Mechanism of Action: FFAR1/GPR40 Activation
GW9508's primary mechanism of action is the activation of FFAR1, a G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells, as well as in enteroendocrine cells, immune cells, and the brain.[1] While it also acts as an agonist for FFAR4 (GPR120), it displays a selectivity of approximately 60 to 100 times greater for FFAR1.[1][2][3] This selectivity makes it an invaluable tool for dissecting FFAR1-specific pathways.
Upon binding, GW9508 induces a conformational change in the FFAR1 receptor, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC).[4][5][6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[2][6][7] The concurrent elevation of cytosolic Ca²⁺ and DAG leads to the activation of specific protein kinase C (PKC) isoforms, particularly PKCα and PKCε.[8][9] In pancreatic β-cells, this signaling cascade is a key mechanism by which GW9508 potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[3][8][9]
Caption: Canonical Gq signaling pathway activated by GW9508.
Downstream and Context-Dependent Signaling Pathways
Beyond the canonical Gq pathway, FFAR1 activation by GW9508 initiates other significant signaling cascades that vary by cell type.
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MAPK and PI3K/Akt Pathways: In cells such as bovine neutrophils, HepG2 hepatocytes, and airway smooth muscle cells, GW9508 has been shown to induce the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38, as well as the PI3K/Akt pathway.[10][11][12] These pathways are crucial for regulating cellular processes including inflammation, proliferation, and metabolism. For instance, in HepG2 cells, GW9508 activates the Akt/GSK-3β pathway to increase glycogen (B147801) storage and reverses insulin signaling impairment through a GPR40-dependent mechanism.[4][5] In neutrophils, these pathways lead to the degradation of IκBα, activating the NF-κB transcription factor and subsequent expression of inflammatory genes like COX-2 and IL-8.[11]
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Regulation of Lipogenesis and Inflammation: In hepatic cells, GW9508-mediated FFAR1 activation downregulates the expression of sterol regulatory element-binding protein 1 (SREBP1) via a p38-dependent pathway, leading to a reduction in lipid accumulation.[10] Furthermore, GW9508 exhibits anti-inflammatory effects by suppressing the expression of various chemokines and cytokines in keratinocytes and macrophages.[3][12][13]
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Paradoxical Inhibition of Insulin Secretion: While GW9508 is known to potentiate insulin secretion at high glucose concentrations, some studies in rat pancreatic β-cells have shown it can inhibit insulin secretion at lower glucose levels.[6][7] This is attributed to the activation of ATP-sensitive potassium (KATP) channels, which causes membrane hyperpolarization and prevents the influx of Ca²⁺ required for insulin vesicle fusion.[6][7] This highlights the complex, glucose-sensitive nature of GW9508's effects.
References
- 1. GW9508 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Multiple mechanisms of GW-9508, a selective G protein-coupled receptor 40 agonist, in the regulation of glucose homeostasis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. apexbt.com [apexbt.com]
- 8. G-protein-coupled receptor 40 agonist GW9508 potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G-protein-coupled receptor 40 agonist GW9508 potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells | PLOS One [journals.plos.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
